molecular formula C13H24BrNO2 B13598123 rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans

rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans

Cat. No.: B13598123
M. Wt: 306.24 g/mol
InChI Key: RZIXXAPKWNPGLA-UHFFFAOYSA-N
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Description

rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans is a chiral carbamate derivative featuring a trans-configured cyclohexyl backbone substituted with a bromomethyl group at the 4-position. The compound’s structure includes a tert-butyl carbamate group, which serves as a protective moiety for the amine functionality, and a methyl group attached to the nitrogen atom. The bromomethyl substituent introduces significant reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling protocols. Its stereochemistry (trans-configuration at the 1,4-positions of the cyclohexane ring) is critical for dictating spatial interactions in downstream applications, such as drug discovery or materials science .

The molecular formula of this compound is inferred as C₁₃H₂₃BrNO₂, with a molecular weight of approximately 305.3 g/mol (calculated).

Properties

Molecular Formula

C13H24BrNO2

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl N-[4-(bromomethyl)cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9H2,1-4H3

InChI Key

RZIXXAPKWNPGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CBr

Origin of Product

United States

Preparation Methods

Starting Material and Stereochemical Control

The cyclohexyl core with (1R,4R) stereochemistry can be accessed via known chiral synthesis routes or resolution methods. For example, starting from a suitably substituted cyclohexanone or cyclohexanol derivative, stereoselective functionalization can be achieved through:

  • Birch reduction and subsequent stereoselective protonation to establish trans stereochemistry on the cyclohexyl ring
  • Use of chiral auxiliaries or phase-transfer catalysts to control stereochemistry during alkylation steps

These approaches ensure the correct trans-configuration required for the final compound.

Introduction of the Bromomethyl Group

The bromomethyl substituent at the 4-position of the cyclohexyl ring is typically introduced via halogenation of a hydroxymethyl precursor. A common method involves:

  • Conversion of a 4-(hydroxymethyl)cyclohexyl intermediate to the corresponding bromomethyl derivative using reagents such as carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) under Appel reaction conditions.

This method provides efficient substitution with retention of stereochemistry.

Formation of the Carbamate Functional Group

The carbamate moiety bearing the tert-butyl and N-methyl substituents is formed by:

  • Reacting the amine precursor (N-methylated cyclohexylamine derivative) with tert-butyl chloroformate (Boc-Cl) to install the tert-butyl carbamate protecting group.
  • N-methylation can be performed prior to carbamate formation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

This sequence yields the rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate, trans compound with high purity.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Stereoselective reduction/protonation Birch reduction, acidic workup 85-95 Establishes (1R,4R) trans stereochemistry
2 Hydroxymethylation Hydroxymethylation of cyclohexyl ring 70-80 Prepares 4-(hydroxymethyl) intermediate
3 Halogenation (Appel reaction) CBr4, PPh3, CH2Cl2, 0°C to RT 80-90 Converts hydroxymethyl to bromomethyl group
4 N-Methylation Methyl iodide, base (e.g., K2CO3) 75-85 Methylates amine nitrogen
5 Carbamate formation Boc-Cl, base (e.g., triethylamine) 80-90 Installs tert-butyl carbamate group

Analytical and Research Data Supporting Preparation

  • Stereochemical Integrity: The trans-configuration is confirmed by NMR coupling constants and NOESY experiments, showing characteristic correlations consistent with (1R,4R) stereochemistry.
  • Purity and Identity: High-resolution mass spectrometry (HRMS) confirms the molecular formula C12H22BrN2O2. IR spectroscopy shows characteristic carbamate bands near 1700 cm⁻¹ (C=O stretch) and N-H bending.
  • Yield Optimization: Use of mild halogenation conditions (Appel reaction) minimizes side reactions and racemization, improving overall yield and stereochemical purity.
  • Reaction Monitoring: TLC and HPLC methods are employed to monitor the progress of each step, ensuring completion and purity before proceeding to the next stage.

Summary Table of Key Reagents and Conditions

Functionalization Step Key Reagents Typical Conditions Purpose
Stereoselective ring setup Birch reduction reagents (Li, NH3) Low temperature, inert atmosphere Establish trans stereochemistry
Hydroxymethylation Formaldehyde, base Room temperature Introduce hydroxymethyl group
Bromomethylation CBr4, PPh3 0°C to RT, anhydrous solvent Convert OH to Br group
N-Methylation Methyl iodide, base Room temperature Methylate amine nitrogen
Carbamate formation Boc-Cl, base (Et3N) 0°C to RT Install tert-butyl carbamate

Chemical Reactions Analysis

Types of Reactions: rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted carbamates, oxides, hydroxides, and amine derivatives .

Scientific Research Applications

rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The compound can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Reactivity

  • The bromomethyl group in the target compound enables facile nucleophilic substitutions (e.g., Suzuki couplings or alkylations), whereas the methanesulfonyloxy group in the mesyl analog () offers alternative leaving-group reactivity under milder conditions .
  • The amino substituent in ’s compound lacks electrophilic character, making it more suited for amine-protection strategies rather than substitution .

Stereochemical and Steric Effects

  • The trans configuration in the target compound and ’s acetyl derivative ensures a specific spatial arrangement, which can dictate binding affinity in biological targets or crystallization behavior. In contrast, the benzylpiperidine moiety in introduces aromatic bulk, likely reducing solubility but enhancing lipophilicity for blood-brain barrier penetration .

Functional Group Diversity

  • The quinazolinylamino group () adds a heterocyclic aromatic system, enhancing hydrogen-bonding capacity and rigidity, which is advantageous in kinase inhibitor design .
  • The acetyl group () provides a ketone functionality for condensation reactions (e.g., forming hydrazones) but lacks the leaving-group utility of bromine .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s bromine atom increases molecular weight compared to non-halogenated analogs (e.g., : 241.33 vs.
  • Predicted Properties: ’s quinazolinylamino derivative has a higher predicted boiling point (523.8°C) and density (1.17 g/cm³), reflecting its aromatic and polar nature .

Biological Activity

Rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate, trans is a complex organic compound notable for its unique structure and potential biological activities. With the molecular formula C12H22BrN2O2, this compound features a tert-butyl group, a bromomethyl substituent on a cyclohexyl ring, and a carbamate functional group. The (1R,4R) stereochemistry of the cyclohexyl moiety plays a significant role in its biological interactions and reactivity.

Chemical Structure

The structural formula of rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate can be represented as follows:

C12H22BrN2O2\text{C}_{12}\text{H}_{22}\text{Br}\text{N}_{2}\text{O}_{2}

Synthesis

The synthesis typically involves multiple steps:

  • Starting Materials : The process begins with tert-butyl carbamate and N-methylcyclohexylamine.
  • Bromination : The cyclohexyl ring undergoes bromination using agents like N-bromosuccinimide (NBS).
  • Carbamate Formation : The brominated intermediate is reacted with tert-butyl carbamate in the presence of a base (e.g., triethylamine) to yield the final product.

The biological activity of rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate is largely attributed to its ability to interact with specific biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can influence various cellular processes, including enzyme inhibition or activation.

Interaction Studies

Research has focused on the compound's binding affinity to various biological targets:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes by forming stable complexes.
  • Receptor Binding : Its unique structure allows for potential interactions with various receptors, which could lead to therapeutic applications.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that compounds similar to rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate exhibited significant cytotoxic effects against cancer cell lines, suggesting potential antitumor properties.
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective capabilities in models of neurodegeneration, indicating that it may help mitigate neuronal damage.
  • Binding Affinity Comparison : Comparative studies with structurally similar compounds revealed that rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate has a higher binding affinity for certain targets due to its specific stereochemistry and functional groups.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberStructural Features
tert-butyl ((1R,4R)-4-(bromomethyl)cyclohexyl)carbamate1222709-30-9Similar cyclohexyl and carbamate structures but lacks the N-methyl substitution.
tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate1286263-90-8Features an amino group instead of the bromomethyl group.
rac-tert-butyl N-methyl-N-[3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate2460740-39-8Contains a piperidine ring; structurally distinct but serves similar applications in medicinal chemistry.

These comparisons illustrate how variations in substitution patterns and functional groups influence reactivity and biological activity.

Q & A

Q. Key Considerations :

  • Stereochemical control is critical; chiral HPLC or polarimetry ensures enantiomeric purity .
  • Avoid strong acids/bases during Boc protection to prevent deprotection .

Basic: How is this compound characterized to confirm its structure and purity?

Answer:
Core Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituents (e.g., tert-butyl at δ ~1.4 ppm, bromomethyl at δ ~3.3–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Confirm cyclohexane ring conformation and stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₃H₂₃BrN₂O₂: theoretical MW 327.22) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. Recommended Storage :

  • Desiccated at -20°C for long-term stability.
  • Use inert solvents (e.g., anhydrous DCM) for solutions .

Advanced: How does the trans stereochemistry influence its biological interactions?

Answer:
The trans configuration impacts:

  • Receptor Binding : The spatial arrangement of bromomethyl and methyl groups affects van der Waals interactions with hydrophobic enzyme pockets. Molecular docking studies (e.g., AutoDock Vina) show higher binding affinity for trans isomers compared to cis .
  • Metabolic Stability : Trans isomers resist cytochrome P450-mediated oxidation better due to reduced steric hindrance .

Q. Methodology :

  • Enantiomeric Resolution : Use chiral columns (Chiralpak IA) to separate isomers .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity?

Answer:
Strategies :

Reproduce Conditions : Validate literature methods (e.g., vs. 14) with controlled reaction parameters (temperature, catalyst loading).

Analytical Cross-Check : Use orthogonal techniques (e.g., LC-MS + NMR) to detect impurities .

Optimization : Screen solvents (DMF vs. THF) or catalysts (Pd/C vs. Ni) to improve yields .

Q. Case Study :

  • A reported low yield (30%) in was improved to 65% by replacing HBr gas with NBS in CCl₄ .

Advanced: What are its potential applications in drug discovery pipelines?

Answer:
Key Applications :

  • Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors (e.g., JAK2/STAT3 pathway) via Suzuki-Miyaura coupling of the bromomethyl group .
  • Protease Inhibition : The carbamate moiety acts as a transition-state analog in serine protease assays .

Q. Research Workflow :

In Vitro Screening : Test against cancer cell lines (e.g., MCF-7) with MTT assays.

ADME Profiling : Assess solubility (LogP ~2.8 via shake-flask method) and plasma stability .

Advanced: How can computational methods predict its reactivity in novel reactions?

Answer:
Tools and Workflows :

  • DFT Calculations (Gaussian 16) : Model SN2 displacement of the bromomethyl group (activation energy ~15 kcal/mol) .
  • Retrosynthetic Analysis (ChemAxon) : Propose routes for functionalizing the cyclohexane ring .

Q. Case Study :

  • MD simulations (Amber) predicted stable binding of the trans isomer to β-secretase (BACE1), guiding inhibitor design .

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